Prosultiamine

Pharmacokinetics Bioavailability Blood-Brain Barrier

Select Prosultiamine for superior bioavailability over standard thiamine salts. Its lipophilic nature (LogP 2.36) enables passive diffusion, bypassing saturable transporters for sustained high blood levels. Ideal for HAM/TSP, urology, and analytical method validation (RP-HPLC).

Molecular Formula C15H24N4O2S2
Molecular Weight 356.5 g/mol
CAS No. 59-58-5
Cat. No. B1679732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsultiamine
CAS59-58-5
SynonymsAlinamin
prosultiamine
prosultiamine hydrochloride
thiamine propyl disulfide
thiamine propyldisulfide
thiamine propyldisulphide
thiaminepropyldisulfide
Molecular FormulaC15H24N4O2S2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)CCO
InChIInChI=1S/C15H24N4O2S2/c1-4-7-22-23-14(5-6-20)11(2)19(10-21)9-13-8-17-12(3)18-15(13)16/h8,10,20H,4-7,9H2,1-3H3,(H2,16,17,18)
InChIKeyUDCIYVVYDCXLSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prosultiamine (CAS 59-58-5) Technical Overview for Procurement: Lipophilic Thiamine Disulfide Derivative


Prosultiamine (INN; also known as thiamine propyl disulfide or TPD; brand name Jubedel) is a disulfide thiamine derivative discovered in garlic in Japan in the 1950s [1]. It belongs to the allithiamine class of lipid-soluble vitamin B1 derivatives, synthesized through substitution of allyl disulfide with propyl disulfide in the allithiamine structure to increase stability and achieve efficient gut absorption [2]. Unlike water-soluble thiamine hydrochloride, prosultiamine exhibits improved lipid solubility, enabling passive diffusion across intestinal membranes without reliance on rate-limited active transporters [3]. After absorption, it is converted to free thiamine and delivers a long-lasting high blood concentration of vitamin B1, with efficient access to nervous tissue [2].

Why Thiamine Derivatives Are Not Interchangeable: Absorption Mechanism and Clinical Efficacy Differentiation for Prosultiamine (59-58-5)


Thiamine derivatives cannot be treated as generic equivalents due to fundamentally different absorption mechanisms, tissue distribution profiles, and clinical outcomes. Water-soluble forms like thiamine hydrochloride rely on saturable active transport that becomes rate-limited at therapeutic doses, particularly in populations with compromised absorption [1]. In contrast, lipid-soluble disulfide derivatives such as prosultiamine bypass this bottleneck via passive diffusion, yet even within this subclass, differentiation exists: prosultiamine differs from fursultiamine (TTFD) in odor profile and synthetic origin, and from benfotiamine in blood-brain barrier penetration characteristics [2]. Clinical evidence demonstrates that oral thiamine hydrochloride fails to correct deficiency in certain depletion syndromes, whereas prosultiamine is effective under identical conditions [3]. These distinctions carry quantifiable procurement and formulation implications.

Prosultiamine (59-58-5) Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation Data


Superior Blood and CNS Bioavailability: Oral Prosultiamine Matches Parenteral Thiamine Levels

Oral administration of the lipid-soluble allithiamines, including thiamine propyl disulfide (prosultiamine), caused a significant increase in thiamine activity in whole blood, red blood cells, and cerebrospinal fluid (CSF) that was equivalent to that produced by parenterally administered water-soluble thiamine hydrochloride and thiamine pyrophosphate. In direct contrast, oral administration of water-soluble thiamine did not significantly elevate thiamine activity in these biological fluids, a difference attributed to rate-limited intestinal transport of water-soluble forms [1]. This demonstrates that oral prosultiamine achieves systemic and CNS thiamine exposure comparable to intravenous or intramuscular injection of standard thiamine—a property not shared by oral thiamine hydrochloride.

Pharmacokinetics Bioavailability Blood-Brain Barrier Cerebrospinal Fluid

Efficacy in Thiamine Depletion Refractory to Oral Thiamine Hydrochloride

A direct comparative clinical investigation evaluated the therapeutic effectiveness of thiamine hydrochloride versus thiamine propyl disulfide (prosultiamine) in eight alcoholic patients with Wernicke's encephalopathy and oculomotor palsy. The study demonstrated that oral prosultiamine is effective in correcting laboratory and clinical evidence of thiamine depletion refractory to oral thiamine hydrochloride [1]. Specifically, prosultiamine administration caused a rapid increase in cerebrospinal fluid thiamine levels and disappearance of lateral rectus palsy in patients with Wernicke's encephalopathy [2]. The intestinal transport of prosultiamine, unlike thiamine hydrochloride, was confirmed not to be rate-limited in the dose range tested, enabling therapeutic success where the standard water-soluble form fails [1].

Refractory Deficiency Wernicke Encephalopathy Alcoholism Therapeutic Effectiveness

Documented Clinical Efficacy in HTLV-I-Associated Myelopathy: Motor Function and Virological Outcomes

In an open-label clinical trial enrolling 24 HAM/TSP patients, oral prosultiamine (300 mg/day for 12 weeks) produced quantifiable improvements across multiple domains. Motor function of the lower extremities improved based on reduced spasticity, with decreased time required for walking and descending stairs observed [1]. Urodynamic studies showed that detrusor overactivity improved in 68.8% of affected patients, and detrusor-sphincter dyssynergia improved in 45.5% of affected patients [1]. HTLV-I proviral copy numbers in peripheral blood mononuclear cells decreased significantly by approximately 15.4% compared with pretreatment levels [1]. An earlier 14-day intravenous prosultiamine trial in 6 HAM/TSP patients demonstrated a 50-70% reduction in HTLV-I proviral copy numbers (decrease to approximately 30-50% of pretreatment levels) with clinical benefits in all patients [2]. No serious adverse events were reported across these studies [1].

HTLV-I HAM/TSP Neurology Antiviral Activity Clinical Trial

Odor Profile Differentiation: Prosultiamine vs. Fursultiamine (TTFD) for Formulation Selection

Prosultiamine possesses a characteristic garlic-like odor attributable to its propyl disulfide moiety, a property that has been documented to limit its usefulness in multivitamin preparations and food fortification applications [1]. This organoleptic property directly motivated the subsequent synthesis of fursultiamine (thiamine tetrahydrofurfuryl disulfide, TTFD), which was developed by substituting a component of the prosultiamine structure to eliminate the garlic odor [2]. Fursultiamine is therefore odorless and more suitable for applications where patient or consumer acceptability is paramount [1]. However, this structural modification may entail trade-offs: the literature indicates that the substitution alters the compound's pharmacological properties, and fursultiamine is a fully synthetic derivative, whereas prosultiamine is a homolog of naturally occurring allithiamine [2].

Formulation Organoleptic Properties Patient Compliance Synthetic Route

Prosultiamine (CAS 59-58-5) Evidence-Based Application Scenarios for Research and Industrial Procurement


HTLV-I-Associated Myelopathy (HAM/TSP) Clinical Research

Based on clinical trial evidence demonstrating 68.8% improvement in detrusor overactivity, 45.5% improvement in detrusor-sphincter dyssynergia, and 15.4% reduction in HTLV-I proviral load after 12 weeks of oral administration [1], prosultiamine is the evidence-supported thiamine derivative for research protocols investigating HAM/TSP. Earlier intravenous studies confirm 50-70% proviral load reduction within 14 days [2]. Procurement for HAM/TSP research should specify prosultiamine rather than other thiamine derivatives, as no comparable clinical data exist for fursultiamine or benfotiamine in this indication.

Refractory Thiamine Deficiency with Malabsorption or Alcoholism

In populations where oral thiamine hydrochloride fails to correct deficiency due to rate-limited intestinal transport—particularly malnourished alcoholics or patients with compromised gut absorption—prosultiamine is the documented effective alternative [1]. Clinical evidence shows that oral prosultiamine corrects laboratory abnormalities and resolves neurological signs (including lateral rectus palsy in Wernicke's encephalopathy) where oral thiamine hydrochloride is ineffective [2]. This scenario warrants procurement of prosultiamine over standard thiamine salts for oral repletion protocols.

Central Nervous System-Targeted Thiamine Delivery Without Parenteral Administration

For research or therapeutic applications requiring elevated thiamine levels in cerebrospinal fluid and brain tissue, oral prosultiamine achieves CSF thiamine concentrations equivalent to parenteral thiamine administration, a property not shared by oral water-soluble thiamine forms [1]. This makes prosultiamine the preferred oral thiamine source for studies investigating CNS thiamine-dependent processes, neurological disorders linked to thiamine insufficiency, or models requiring non-invasive CNS delivery of vitamin B1 activity [2].

Formulation Development Requiring Natural Homolog with Sugar-Coating Compatibility

Prosultiamine's garlic-like odor, while limiting its use in uncoated multivitamins [1], can be effectively masked via sugar-coated preparations—a formulation approach successfully commercialized in Japan and other markets for decades [2]. For developers seeking a thiamine derivative with a structure homologous to naturally occurring allithiamine (rather than fully synthetic alternatives like fursultiamine), prosultiamine represents the appropriate selection when paired with appropriate coating technology. This scenario requires procurement specifications that acknowledge the odor property while leveraging the compound's established stability and absorption profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosultiamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.